5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one
Description
The compound 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one (CAS: 380431-31-2) features a dihydro-pyrrol-2-one core substituted with a benzothiazole group at position 4, a phenyl group at position 1, and an amino group at position 3. Its molecular formula is C₁₇H₁₂N₄OS, with a molecular weight of 320.37 g/mol . The benzothiazole moiety contributes to π-π stacking and hydrogen-bonding interactions, making it pharmacologically relevant in anticancer and antimicrobial studies .
Properties
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-16-12(17-19-13-8-4-5-9-14(13)22-17)10-15(21)20(16)11-6-2-1-3-7-11/h1-9,18-19H,10H2/b17-12+,18-16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYMAVPSZZOHU-HLMYOLDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one (CAS Number: 380431-31-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure, incorporating a benzothiazole moiety and a pyrrolone core, which may contribute to its pharmacological properties. The following sections will explore the biological activities associated with this compound, including its anticancer potential, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of an amino group and a benzothiazole ring, which are crucial for its biological interactions.
Anticancer Properties
Research has indicated that derivatives of pyrrolones, including the compound , exhibit significant anticancer activity. A study focused on similar compounds demonstrated that they could inhibit fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. The most potent inhibitors from the study had IC50 values as low as 0.32 μM against FGFR1, suggesting that modifications to the pyrrolone structure can enhance anticancer efficacy .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's. The activity of related compounds was assessed with IC50 values ranging from 0.63 μM to 9.3 μM against different cancer cell lines .
- Urease Inhibition : Another significant area of research involves the inhibition of urease, an enzyme linked to the pathogenesis of certain infections. Some derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard inhibitors .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds related to this compound:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions : Molecular docking studies suggest that the compound interacts with specific amino acid residues in target proteins, potentially stabilizing or destabilizing their active conformations.
- Structure-Activity Relationships : Variations in the substituents on the benzothiazole and pyrrolone rings have been shown to influence biological activity significantly. This indicates that precise modifications can enhance efficacy against specific targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Heterocyclic Core
Benzothiazole vs. Benzimidazole Derivatives
- Benzimidazole Analog: Example: 5-Amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one (CAS: 459137-95-2) Molecular Weight: 308.31 g/mol (C₁₇H₁₃FN₄O) . Key Differences: Replacement of sulfur in benzothiazole with nitrogen in benzimidazole alters electronic properties.
Pyrimidine-Based Analogs
- Pyrimidine-Substituted Derivatives: Example: 5-Amino-4-(4,6-dimethyl-2-pyrimidinyl)-1-aryl-2,3-dihydro-1H-pyrrol-2-one Synthesis: Alkylation of pyrimidineacetonitriles with chloroacetic acid anilides . Key Differences: Pyrimidine rings introduce additional nitrogen atoms, increasing polarity and reducing metabolic stability compared to benzothiazole derivatives. These compounds are less explored in pharmacological contexts .
Functional Group Modifications
Hydrazine-Linked Pyrazolone Derivatives
- Example: (Z)-5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one Molecular Weight: ~380 g/mol (estimated from C₁₀H₈BrN₅OS) . Key Differences: The hydrazine linker enhances conformational flexibility and antioxidant activity.
Chlorophenyl and Alkyl Substituents
- Example: 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one Molecular Weight: 355.84 g/mol (C₁₈H₁₃ClN₄OS) . Higher molecular weight may reduce solubility compared to the parent compound .
Pharmacological Activity Comparison
Computational and Structural Insights
- Docking Studies : AutoDock4 analyses reveal benzothiazole derivatives exhibit stronger binding to kinase targets (e.g., EGFR) compared to benzimidazole analogs due to sulfur's electronegativity .
- Crystallography : SHELX refinement confirms planar geometry of the dihydro-pyrrolone ring, critical for stacking interactions in crystal structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
